molecular formula C14H19FN4O2 B15121123 N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide

Cat. No.: B15121123
M. Wt: 294.32 g/mol
InChI Key: BFEUCGLMNVQIGA-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a pyrimidine ring substituted with ethyl and fluorine groups, and a cyclopropyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with morpholine under specific conditions to form the intermediate compound. This intermediate is then reacted with cyclopropylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-(6-methyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide
  • N-cyclopropyl-4-(6-ethyl-5-chloropyrimidin-4-yl)morpholine-2-carboxamide

Uniqueness

N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom, in particular, can enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C14H19FN4O2

Molecular Weight

294.32 g/mol

IUPAC Name

N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C14H19FN4O2/c1-2-10-12(15)13(17-8-16-10)19-5-6-21-11(7-19)14(20)18-9-3-4-9/h8-9,11H,2-7H2,1H3,(H,18,20)

InChI Key

BFEUCGLMNVQIGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCOC(C2)C(=O)NC3CC3)F

Origin of Product

United States

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